molecular formula C12H8FNO2 B3228305 4-(3-Fluorophenyl)nicotinic acid CAS No. 1261990-97-9

4-(3-Fluorophenyl)nicotinic acid

Cat. No.: B3228305
CAS No.: 1261990-97-9
M. Wt: 217.20 g/mol
InChI Key: WSAOEJPPNPABAX-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)nicotinic acid (CAS 1261990-97-9) is a fluorinated derivative of nicotinic acid (vitamin B3) with a 3-fluorophenyl group substituted at the 4-position of the pyridine ring. Its molecular formula is $ \text{C}{12}\text{H}8\text{FNO}_2 $, and it combines the structural features of nicotinic acid (a pyridine-3-carboxylic acid) with a fluorinated aromatic moiety. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which enhances binding interactions with biological targets such as enzymes and receptors.

Synthesis of 4-substituted nicotinic acids typically involves organolithium reagents reacting with pyridyl-3-oxazolines, followed by oxidation and deprotection steps to yield the final product . Alternatively, fragment-based strategies have been employed to design analogs targeting specific enzyme pockets, such as lactate dehydrogenase 5 (LDH5) inhibitors .

Properties

IUPAC Name

4-(3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOEJPPNPABAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692417
Record name 4-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-97-9
Record name 4-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)nicotinic acid typically involves the introduction of a fluorine atom into the phenyl ring of nicotinic acid. One common method involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base to form 3-fluorocinnamic acid. This intermediate is then subjected to cyclization and oxidation reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding aldehydes or ketones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders
The compound is primarily investigated for its potential in treating neurological disorders. Its structure allows it to interact with nicotinic acetylcholine receptors, which are crucial in neurotransmission. Research indicates that derivatives of nicotinic acid can act as agonists or antagonists at these receptors, making them suitable candidates for developing treatments for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction .

Case Study: Nicotinic Receptor Modulation
A study examining the binding affinity of various nicotinic acid derivatives, including 4-(3-Fluorophenyl)nicotinic acid, revealed that modifications on the phenyl ring significantly affected receptor interaction. The fluorine substitution was shown to enhance lipophilicity, potentially improving blood-brain barrier permeability and pharmacological efficacy.

Agricultural Chemistry

Agrochemical Development
In agricultural applications, this compound is explored for its potential as an agrochemical intermediate. Research focuses on its ability to enhance crop resistance to pests and diseases, thereby promoting sustainable agricultural practices .

Table: Agrochemical Properties of this compound

PropertyDescription
Chemical StructureC₁₃H₉FNO₂
Potential UsesHerbicides and pesticides
MechanismEnhances plant resistance mechanisms
Environmental ImpactLow toxicity to non-target species

Material Science

Organic Semiconductors
The unique electronic properties of this compound make it a candidate for developing organic semiconductors. Research has indicated that compounds with similar structures can exhibit desirable conductivity and stability characteristics .

Case Study: Conductivity Analysis
A study on organic semiconductors derived from nicotinic acid derivatives demonstrated that the incorporation of fluorine atoms improved electrical conductivity and thermal stability compared to non-fluorinated counterparts. This finding suggests potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Biochemical Research

Nicotinic Receptors Studies
In biochemical research, this compound is utilized to study the role of nicotinic receptors in neurotransmission. Understanding these interactions can lead to the identification of new therapeutic targets for various neurological conditions .

Analytical Chemistry

Standardization in Analytical Methods
The compound serves as a standard in several analytical methods, aiding in the quantification of related compounds in complex mixtures. Its stability and well-defined chemical properties make it an ideal candidate for use in chromatographic techniques .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Positional Isomerism

  • 4-(3-Fluorophenyl)nicotinic acid vs. 6-(3-fluorophenyl)nicotinic acid: The position of the fluorophenyl group on the pyridine ring critically influences biological activity. For example, 6-(3-fluorophenyl)nicotinic acid derivatives (e.g., compound 76 in Table 12 of ) exhibit potent LDH5 inhibition ($ \text{IC}_{50} = 0.12 \, \mu\text{M} $) due to optimal binding in the nicotinamide pocket. In contrast, 4-substituted analogs may prioritize interactions with other enzyme regions, such as the adenosine site .
  • This compound vs.

Functional Group Modifications

  • This compound vs. 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2):
    Replacing the fluorophenyl group with a trifluoromethyl group increases steric bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce conformational flexibility. This substitution is common in agrochemicals and pharmaceuticals .

  • This compound vs. This change impacts applications in metal-organic frameworks (MOFs) or catalysis .

Physicochemical Properties

  • Lipophilicity: Fluorine atoms increase lipophilicity ($ \log P $) compared to non-fluorinated analogs, enhancing membrane permeability.
  • Acidity : The carboxylic acid group ($ \text{p}K_a \approx 2.5 $) and electron-withdrawing substituents influence ionization, affecting solubility and binding.

Biological Activity

4-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, notable for its unique structural modifications that include a fluorine atom on the phenyl ring. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The presence of the fluorine atom significantly influences the chemical and biological properties of this compound. Fluorine can enhance the stability and lipophilicity of the compound, potentially improving its efficacy and bioavailability compared to other similar compounds.

Chemical Formula: C12_{12}H10_{10}FNO2_2

The mechanism of action for this compound involves its interaction with specific molecular targets, likely through receptor binding or enzyme modulation. It is believed to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Potential Targets:

  • Equilibrative Nucleoside Transporters (ENTs): This compound may act as an inhibitor of ENTs, affecting nucleoside transport across cell membranes, which is crucial for nucleotide synthesis.

Lipid Metabolism

Nicotinic acid is well-known for its effects on lipid metabolism, including raising high-density lipoprotein (HDL) cholesterol levels and lowering triglycerides (TG). The mechanisms involve complex interactions with hepatic cells, influencing gene expression related to lipid synthesis and metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. The incorporation of electron-withdrawing groups like fluorine can diminish activity against certain pathogens compared to more lipophilic substituents like bromine or chlorine .

CompoundSubstituentMIC (µg/mL)Activity Level
4aC6_6H5_525Moderate
4c4-FC6_6H4_4NALow
4d4-ClC6_6H4_450High
4e4-BrC6_6H4_4100Very High

This table illustrates how different substituents affect the antimicrobial potency of related compounds.

Case Studies and Research Findings

  • Antitubercular Activity: A study evaluated various nicotinic acid derivatives for their antimycobacterial activity against M. tuberculosis. The findings suggested that while some derivatives were effective, the introduction of a fluorine atom in the para position led to decreased activity compared to other halogens like bromine and chlorine .
  • Gene Expression Modulation: Research has demonstrated that nicotinic acid influences gene expression in insulin-sensitive tissues, affecting pathways related to lipid metabolism. This suggests potential implications for metabolic disorders .
  • Inflammatory Response Modulation: Studies indicate that nicotinic acid can modulate inflammatory responses by altering cytokine production and enhancing macrophage activity, which may also be relevant for understanding the biological effects of its derivatives like this compound .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluorophenyl)nicotinic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via organolithium-mediated substitution. For example, adding 3-fluorophenyllithium to a pyridyl-oxazoline intermediate derived from nicotinic acid, followed by oxidation and deprotection to yield the 4-substituted product . Aryl-substituted nicotinic acids (e.g., 4-phenyl or 4-fluorophenyl derivatives) are typically synthesized using analogous organolithium or Grignard reagents, with careful control of reaction conditions (e.g., inert atmosphere, low temperatures) to avoid side reactions .
  • Table 1 : Comparison of Synthetic Methods
MethodReagentsYield (%)Key Reference
Organolithium addition3-Fluorophenyllithium60–75
Grignard reaction3-Fluorophenylmagnesium bromide50–65

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use P95 (US) or P1 (EU) respirators for particulate filtration; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for vapor protection .
  • Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions, but avoid prolonged exposure to moisture .
  • Emergency Measures : For skin contact, rinse immediately with water; consult toxicology reports for acute toxicity thresholds (currently limited data available) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and purity. Fluorine’s electronegativity may cause signal splitting in 1^1H NMR .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry for molecular weight confirmation .
  • X-ray Crystallography : To resolve crystal structure if single crystals are obtainable (limited data available for this specific compound) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The fluorine atom’s strong electron-withdrawing effect activates the phenyl ring for electrophilic substitution while deactivating it toward nucleophilic attack. For example:
  • Oxidation : The ketone group in fluorophenyl derivatives (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) can be reduced to hydroxy derivatives using NaBH4_4, with reaction rates modulated by fluorine’s inductive effects .
  • Substitution : Fluorine may direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring para positions relative to the fluorine atom .

Q. What computational models predict the compound’s behavior in catalytic or supramolecular systems?

  • Methodological Answer :
  • DFT Calculations : To map electron density distributions and predict sites for coordination (e.g., carboxylate groups in MOF ligands). Similar fluorinated nicotinic acid derivatives exhibit strong binding to metal nodes in MOFs due to carboxylate-F interactions .
  • Molecular Dynamics (MD) : Simulate interactions in aqueous/organic solvents to assess solubility or aggregation behavior. Fluorine’s hydrophobicity may reduce water solubility compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :
  • Reproducibility : Standardize synthesis and purification protocols (e.g., column chromatography vs. recrystallization) to minimize batch variations.
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and dynamic vapor sorption (DVS) to study hygroscopicity .
  • Comparative Studies : Cross-reference data with structurally similar compounds (e.g., 4-(4-Fluorophenyl)nicotinic acid) to identify trends in fluorine’s impact on properties .

Applications in Advanced Systems

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer : Yes, nicotinic acid derivatives with fluorinated aryl groups are promising ligands for MOFs due to their rigid geometry and strong coordination to metal ions (e.g., Zr4+^{4+}, Cu2+^{2+}). Key steps:
  • Ligand Design : Introduce fluorine to enhance thermal stability and modulate pore hydrophobicity.
  • Synthesis : Solvothermal methods (e.g., DMF/ethanol at 80–120°C) with metal salts and the ligand.
  • Characterization : Powder XRD and BET analysis to confirm framework structure and surface area .

Data Contradiction Analysis

Q. Why do some studies report varying yields for fluorophenyl-substituted nicotinic acids?

  • Methodological Answer : Variations arise from:
  • Reaction Conditions : Organolithium reagent purity, reaction temperature (−78°C vs. 0°C), and oxidation methods (O2_2 vs. MnO2_2) .
  • Purification Challenges : Fluorinated compounds often exhibit lower solubility, leading to losses during crystallization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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